molecular formula C4H4N2OS2 B13943224 Ether, bis(isothiocyanomethyl) CAS No. 63918-92-3

Ether, bis(isothiocyanomethyl)

Cat. No.: B13943224
CAS No.: 63918-92-3
M. Wt: 160.2 g/mol
InChI Key: HKNQJEYPYMYISH-UHFFFAOYSA-N
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Description

Ether, bis(isothiocyanomethyl) is a chemical compound with the molecular formula C₄H₄N₂OS₂. It is also known as isothiocyanato(isothiocyanatomethoxy)methane. This compound contains two isothiocyanate groups attached to a central ether linkage, making it a unique and interesting molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ether, bis(isothiocyanomethyl) can be achieved through several methods. One common approach involves the reaction of an alcohol with an isothiocyanate in the presence of a base. The Williamson ether synthesis is a widely used method for preparing ethers, including bis(isothiocyanomethyl) ether. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction .

Industrial Production Methods

Industrial production of ether, bis(isothiocyanomethyl) typically involves large-scale synthesis using similar methods to those used in laboratory settings. The use of phase transfer catalysts and polymer-supported catalysts can enhance the efficiency and yield of the reaction . Additionally, microwave-assisted synthesis and solvent-free micellar conditions have been explored as environmentally friendly and efficient methods for producing ethers .

Chemical Reactions Analysis

Types of Reactions

Ether, bis(isothiocyanomethyl) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate groups to amines or thioureas.

    Substitution: The isothiocyanate groups can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form corresponding thioureas, carbamates, or dithiocarbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thioureas.

    Substitution: Thioureas, carbamates, and dithiocarbamates.

Scientific Research Applications

Ether, bis(isothiocyanomethyl) has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.

    Biology: The compound’s isothiocyanate groups are known for their biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modify proteins and enzymes.

    Industry: It is used in the production of polymers and as a cross-linking agent in materials science .

Mechanism of Action

The mechanism of action of ether, bis(isothiocyanomethyl) involves the reactivity of its isothiocyanate groups. These groups can react with nucleophiles such as amines, thiols, and hydroxyl groups in proteins and enzymes, leading to the formation of thioureas, dithiocarbamates, and carbamates. This reactivity allows the compound to modify biological molecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Bis(1-isothiocyanatoethyl) ether
  • Bis(2-isothiocyanatoethyl) ether
  • Bis(3-isothiocyanatopropyl) ether

Uniqueness

Ether, bis(isothiocyanomethyl) is unique due to its specific structure, which includes two isothiocyanate groups attached to a central ether linkage. This structure imparts distinct reactivity and properties compared to other similar compounds. The presence of the isothiocyanate groups makes it particularly useful in applications requiring the modification of biological molecules .

Properties

CAS No.

63918-92-3

Molecular Formula

C4H4N2OS2

Molecular Weight

160.2 g/mol

IUPAC Name

isothiocyanato(isothiocyanatomethoxy)methane

InChI

InChI=1S/C4H4N2OS2/c8-3-5-1-7-2-6-4-9/h1-2H2

InChI Key

HKNQJEYPYMYISH-UHFFFAOYSA-N

Canonical SMILES

C(N=C=S)OCN=C=S

Origin of Product

United States

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